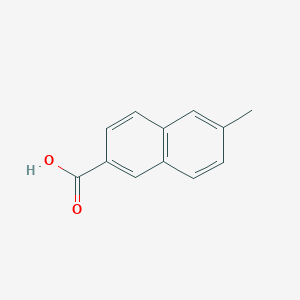

6-Methyl-2-naphthoic acid

Description

Properties

IUPAC Name |

6-methylnaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-8-2-3-10-7-11(12(13)14)5-4-9(10)6-8/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCNMTIGMYPFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355710 | |

| Record name | 6-methyl-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5774-08-3 | |

| Record name | 6-methyl-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylnaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methyl-2-naphthoic acid

Introduction

6-Methyl-2-naphthoic acid is a valuable polycyclic aromatic carboxylic acid that serves as a crucial building block in the synthesis of more complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. Its rigid naphthalene core, substituted with both a nucleophilic carboxyl group and a lipophilic methyl group, makes it a versatile intermediate for drug development professionals and materials scientists. For instance, the closely related 2,6-naphthalenedicarboxylic acid, which can be synthesized from this compound, is a monomer for high-performance polyethylene naphthalate (PEN) polymers.[1][2]

This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind experimental choices, and the practical considerations necessary for successful laboratory execution. We will explore two robust and scientifically sound strategies: the selective oxidation of an inexpensive hydrocarbon precursor and the carboxylation of a halogenated naphthalene intermediate via organometallic chemistry. Each pathway is presented with detailed, self-validating protocols, comparative data, and mechanistic diagrams to ensure clarity and reproducibility for researchers in the field.

Pathway 1: Selective Oxidation of 2,6-Dimethylnaphthalene

The most direct and atom-economical approach to this compound begins with the readily available hydrocarbon, 2,6-dimethylnaphthalene (2,6-DMN). This precursor is notable as the starting material for 2,6-naphthalenedicarboxylic acid (NDA), a key monomer in high-performance polyesters.[1][3] The core challenge of this pathway lies in achieving selective mono-oxidation, converting only one of the two methyl groups to a carboxylic acid while leaving the other intact.

Causality and Mechanistic Insights:

The liquid-phase air oxidation of alkyl-substituted aromatic compounds is a cornerstone of industrial organic chemistry. This transformation is typically catalyzed by a synergistic system of heavy metal salts, most commonly cobalt and manganese, with a bromine-containing promoter in an acetic acid solvent.[3] The reaction proceeds through a free-radical mechanism where the catalyst system facilitates the generation of a benzylic radical on one of the methyl groups. This radical is then sequentially oxidized, first to a hydroperoxide, then to an aldehyde (2-formyl-6-methylnaphthalene), and finally to the desired carboxylic acid.

The key to isolating this compound is precise control over reaction conditions. The conversion of the first methyl group to a carboxylic acid deactivates the aromatic ring, making the oxidation of the second methyl group more difficult. However, under forcing conditions (higher temperatures, pressures, or catalyst loads), the reaction will proceed to form the dicarboxylic acid.[4] Therefore, careful monitoring of the reaction progress and quenching at the optimal time is paramount to maximize the yield of the desired mono-acid.

Experimental Protocol: Controlled Catalytic Oxidation of 2,6-DMN

This protocol is adapted from established principles of catalytic oxidation of methylnaphthalenes.[4][5]

-

Reactor Setup: To a high-pressure autoclave equipped with a mechanical stirrer, gas inlet, temperature probe, and reflux condenser, add 2,6-dimethylnaphthalene (1.0 eq), cobalt (II) acetate tetrahydrate (0.02 eq), manganese (II) acetate tetrahydrate (0.02 eq), and sodium bromide (0.03 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent, typically at a weight ratio of 4:1 to 6:1 relative to the 2,6-dimethylnaphthalene.[3]

-

Reaction Execution: Seal the reactor and purge with nitrogen gas. Heat the stirred mixture to 150-180°C. Once the target temperature is reached, introduce compressed air at a pressure of 15-25 bar.

-

Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them via HPLC or GC to determine the relative concentrations of starting material, intermediate aldehydes, the desired mono-acid, and the di-acid byproduct.

-

Work-up and Purification: Once the optimal conversion is achieved (maximum mono-acid concentration), rapidly cool the reactor and vent the pressure. The crude product, which often precipitates from the acetic acid upon cooling, is collected by filtration. The solid is then washed with water to remove the catalyst salts and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or toluene to yield pure this compound.

Data Presentation: Oxidation Pathway

| Parameter | Value / Condition | Rationale |

| Starting Material | 2,6-Dimethylnaphthalene | Inexpensive, commercially available hydrocarbon feedstock. |

| Catalyst System | Co(OAc)₂ / Mn(OAc)₂ / NaBr | Standard, highly effective system for benzylic oxidation. |

| Solvent | Glacial Acetic Acid | Provides good solubility and is stable under oxidative conditions. |

| Temperature | 150 - 180 °C | Balances reaction rate with selectivity; higher temps favor di-acid. |

| Pressure (Air) | 15 - 25 bar | Ensures a sufficient concentration of dissolved oxygen for the reaction. |

| Anticipated Yield | Moderate to Good (Yield is highly dependent on stopping the reaction at the optimal point). |

Visualization: Oxidation Pathway of 2,6-Dimethylnaphthalene

Caption: Stepwise oxidation of 2,6-DMN to the target mono-acid.

Pathway 2: Carboxylation via Organometallic Intermediates

This pathway is a classic and highly reliable synthetic strategy that involves the creation of a carbon-carbon bond by reacting a nucleophilic organometallic species with carbon dioxide. The synthesis is bifurcated into two key stages: first, the preparation of a halogenated precursor, 2-bromo-6-methylnaphthalene, and second, its conversion to the target carboxylic acid.

Part A: Synthesis of 2-Bromo-6-methylnaphthalene

Causality and Mechanistic Insights:

To generate a site-specific organometallic nucleophile on the naphthalene ring, a halogen "handle" is required. Direct bromination of 2-methylnaphthalene is often unselective, leading to a mixture of isomers. A more elegant and regioselective approach starts with the inexpensive and commercially available 2-hydroxy-6-methylnaphthalene. The conversion of the phenolic hydroxyl group to a bromine atom can be efficiently achieved using a triphenylphosphine-bromine complex (Ph₃PBr₂), which is formed in situ.[6] This reagent converts the hydroxyl group into an excellent leaving group (oxophosphonium), which is then displaced by the bromide ion. This method avoids the harsh acidic conditions of other bromination techniques and provides the desired product with high regioselectivity. A general procedure for this type of transformation is well-documented in Organic Syntheses.[7]

Experimental Protocol: Bromination of 2-Hydroxy-6-methylnaphthalene

This protocol is based on the process described in Japanese patent JP4028612B2.[6]

-

Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.1 eq) in a suitable anhydrous solvent such as acetonitrile. Cool the solution in an ice bath.

-

Bromination Reagent Formation: Add bromine (1.1 eq) dropwise to the stirred triphenylphosphine solution. A thick precipitate of the triphenylphosphine-bromine complex will form.

-

Reaction: To this suspension, add a solution of 2-hydroxy-6-methylnaphthalene (1.0 eq) in the same solvent.

-

Thermal Conversion: Heat the reaction mixture to reflux (approx. 200-300°C is specified in the patent, suggesting a high-boiling solvent like xylene might be used, or the initial solvent is removed before high-temperature treatment).[6] The reaction progress can be monitored by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is typically treated with an aqueous solution to hydrolyze any remaining phosphonium salts. The product is extracted into an organic solvent (e.g., xylene). The organic layer is washed, dried, and the solvent is evaporated. The crude 2-bromo-6-methylnaphthalene can be purified by column chromatography or recrystallization.

Visualization: Preparation of the Brominated Intermediate

Caption: Synthesis of 2-bromo-6-methylnaphthalene precursor.

Part B: Carboxylation of 2-Bromo-6-methylnaphthalene

With the brominated precursor in hand, the final carboxylation step can be performed. The key is the formation of a highly nucleophilic organometallic intermediate which then attacks the electrophilic carbon of CO₂.

Method 1: Grignard Reaction

Causality and Mechanistic Insights: The Grignard reaction is a robust and widely used method for C-C bond formation.[8] Magnesium metal inserts into the carbon-bromine bond to form an organomagnesium species, reversing the polarity of the carbon atom from electrophilic to strongly nucleophilic. This Grignard reagent readily attacks solid carbon dioxide (dry ice). A subsequent acidic workup protonates the resulting carboxylate salt to yield the final product. The single most critical factor for success is maintaining strictly anhydrous (water-free) conditions, as any moisture will protonate and destroy the Grignard reagent.

Experimental Protocol: Grignard Carboxylation

-

Apparatus: Assemble oven-dried glassware (three-necked flask, condenser, dropping funnel) under a nitrogen or argon atmosphere.

-

Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small amount of anhydrous tetrahydrofuran (THF) and a crystal of iodine to activate the magnesium. Add a small portion of a solution of 2-bromo-6-methylnaphthalene (1.0 eq) in anhydrous THF. Gentle warming may be required to initiate the reaction, which is indicated by bubbling and the disappearance of the iodine color.

-

Addition: Once initiated, add the remaining 2-bromo-6-methylnaphthalene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours to ensure full formation of the Grignard reagent.

-

Carboxylation: Cool the reaction mixture to 0°C or below in an ice-salt bath. While stirring vigorously, add crushed dry ice (CO₂) in portions. The reaction is exothermic. Allow the mixture to slowly warm to room temperature.

-

Work-up and Purification: Quench the reaction by slowly adding dilute hydrochloric acid. Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude this compound can be purified by recrystallization.

Method 2: Organolithium Reaction

Causality and Mechanistic Insights: An alternative to the Grignard reaction is halogen-metal exchange using an organolithium reagent, such as tert-butyllithium. This reaction is typically much faster than Grignard formation and can be performed at very low temperatures (-78°C). A protocol for a closely related substrate, 6-bromo-2-methoxynaphthalene, demonstrates the feasibility of this approach.[9] The resulting 6-methyl-2-naphthyllithium is an even more powerful nucleophile than the corresponding Grignard reagent. The requirement for anhydrous conditions is equally critical, and low temperatures are necessary to prevent side reactions.

Experimental Protocol: Lithiation and Carboxylation

-

Setup: In an oven-dried, three-necked flask under nitrogen, dissolve 2-bromo-6-methylnaphthalene (1.0 eq) in anhydrous THF.

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add tert-butyllithium (2.1 eq, typically as a solution in pentane) dropwise via syringe, keeping the internal temperature below -70°C. Stir the mixture for 30 minutes at -78°C.

-

Carboxylation: Add crushed dry ice in portions to the cold slurry. Allow the reaction to slowly warm to room temperature over 2 hours.

-

Work-up and Purification: Quench the reaction with 1N HCl. Extract the product with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization.[9]

Data Presentation: Comparison of Carboxylation Methods

| Feature | Grignard Reaction | Organolithium Reaction |

| Reagents | Mg turnings, I₂ (cat.) | t-Butyllithium |

| Temperature | Reflux (formation), 0°C (carboxylation) | -78°C |

| Reaction Time | Longer (1-3 hours for formation) | Faster (30-60 minutes for formation) |

| Advantages | Less expensive reagents, less hazardous. | Higher reactivity, often higher yields. |

| Disadvantages | Slower, can be difficult to initiate. | Requires cryogenic temps, t-BuLi is pyrophoric. |

| Typical Yield | 60-80% | 75-90% |

Visualization: Carboxylation via Grignard Reagent

Caption: Grignard pathway from brominated precursor to the final acid.

Conclusion

The synthesis of this compound can be approached through several viable and robust pathways, each with distinct advantages for the research scientist. The selective oxidation of 2,6-dimethylnaphthalene offers an industrially scalable route from an inexpensive feedstock, though it requires precise control to achieve high selectivity for the mono-acid product. Alternatively, the carboxylation of 2-bromo-6-methylnaphthalene via organometallic intermediates provides a highly reliable and often high-yielding laboratory-scale synthesis. The choice between a Grignard or organolithium protocol for this step allows the researcher to balance factors of speed, yield, cost, and experimental complexity. By understanding the chemical principles and practical considerations detailed in this guide, professionals in drug development and materials science can confidently and efficiently produce this valuable synthetic intermediate.

References

-

Selifonov, S. A., & Grigor'ev, I. A. (2000). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. Applied and Environmental Microbiology, 66(5), 1933–1939. [Link]

- JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.

- WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

- EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid.

-

Synthesis of 2-methoxy-6-bromo-naphthalene. PrepChem.com. [Link]

-

2,6-Dimethylnaphthalene. Wikipedia. [Link]

-

Chen, C. Y., Santilli, D. S., Schinski, W. L., O'Rear, D. J., & T. (n.d.). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. Chevron Research and Technology Company. [Link]

-

2-bromonaphthalene. Organic Syntheses Procedure. [Link]

- EP0212221B1 - Process for the preparation of naphthalene-2,6-dicarboxylic acid.

-

Synthesis of Methyl 6-hydroxy-2-naphthoate. PrepChem.com. [Link]

-

Kinetics of 2,6-Dimethylnaphthalene to 2,6-Naphthalene Dicarboxylic Acid by Catalytic Oxidation. Academax. [Link]

-

EP 0179447 B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. European Patent Office. [Link]

- WO1993012065A1 - Process for preparing purified 2,6-naphthalenedicarboxylic acid.

-

Synthesis of A. 6-Methoxy-2-naphthalene carboxylic acid. PrepChem.com. [Link]

-

2,6-naphthalenedicarboxylic acid. Organic Syntheses Procedure. [Link]

-

Synthesis of A. 6-Hydroxy-2-naphthalene carboxylic acid. PrepChem.com. [Link]

-

Wang, Y., Li, Q., Gong, X., Zhao, X., & Zhang, Y. (2012). Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process. Advanced Materials Research, 550-553, 830-833. [Link]

- WO2014069674A1 - 6-bromo-2-naphthoic acid production method.

- Method of obtaining alkyl ethers of 1- and 2-naphthalenecarboxylic acids.

Sources

- 1. 2,6-Dimethylnaphthalene - Wikipedia [en.wikipedia.org]

- 2. nacatsoc.org [nacatsoc.org]

- 3. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 4. Kinetics of 2,6-Dimethylnaphthalene to 2,6-Naphthalene Dicarboxylic Acid by Catalytic Oxidation-Academax [bss.academax.com]

- 5. EP0212221B1 - Process for the preparation of naphthalene-2,6-dicarboxylic acid - Google Patents [patents.google.com]

- 6. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prepchem.com [prepchem.com]

Navigating the 6-Substituted-2-Naphthoic Acids: A Technical Guide for Researchers

An In-depth Exploration of 6-Methoxy- and 6-Hydroxy-2-Naphthoic Acid and Their Significance in Synthetic Chemistry and Materials Science

Introduction

The naphthalene-2-carboxylic acid framework is a cornerstone in the development of pharmaceuticals and advanced materials. The strategic functionalization of the naphthalene ring system allows for the fine-tuning of a molecule's physicochemical and biological properties. Among these, derivatives substituted at the 6-position have garnered significant attention in the scientific community. This guide provides a comprehensive overview of two pivotal members of this class: 6-methoxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid.

While the initial query sought information on 6-methyl-2-naphthoic acid, a thorough review of the scientific literature indicates a greater prevalence and documented utility of its methoxy and hydroxy counterparts. These compounds serve as critical building blocks in the synthesis of high-value products, ranging from widely used non-steroidal anti-inflammatory drugs (NSAIDs) to sophisticated liquid crystal polymers. This guide will delve into their chemical identifiers, properties, synthesis, applications, and safety considerations, offering a robust resource for researchers, chemists, and professionals in drug development.

Core Chemical Identifiers and Physicochemical Properties

Accurate identification and understanding of the physical properties of a chemical are paramount for its successful application in research and development. The following table summarizes the key identifiers and physicochemical data for 6-methoxy- and 6-hydroxy-2-naphthoic acid.

| Property | 6-Methoxy-2-naphthoic Acid | 6-Hydroxy-2-naphthoic Acid |

| CAS Number | 2471-70-7[1][2][3][4] | 16712-64-4[5] |

| IUPAC Name | 6-methoxynaphthalene-2-carboxylic acid[1] | 6-hydroxynaphthalene-2-carboxylic acid[5] |

| Molecular Formula | C₁₂H₁₀O₃[1] | C₁₁H₈O₃[5] |

| Molecular Weight | 202.21 g/mol [1] | 188.18 g/mol [5] |

| Appearance | White to off-white powder/crystals | White to light yellow powder |

| Melting Point | 201-206 °C | 249 °C |

| Canonical SMILES | COC1=CC=C2C=C(C=CC2=C1)C(=O)O | C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O |

| InChI Key | YZBILXXOZFORFE-UHFFFAOYSA-N | KAUQJMHLAFIZDU-UHFFFAOYSA-N[5] |

Synthesis and Purification Protocols

The synthesis of 6-substituted-2-naphthoic acids is a well-established area of organic chemistry, with various methods developed to achieve high purity and yield.

Synthesis of 6-Hydroxy-2-naphthoic Acid

A prevalent method for the synthesis of 6-hydroxy-2-naphthoic acid is the Kolbe-Schmitt reaction , which involves the carboxylation of 2-naphthol.

Experimental Protocol: Kolbe-Schmitt Carboxylation of 2-Naphthol

-

Preparation of Potassium Naphthoxide: 2-Naphthol is treated with a strong base, such as potassium hydroxide, in a suitable solvent to form the potassium salt of 2-naphthol.

-

Carboxylation: The resulting potassium 2-naphthoxide is subjected to a high-pressure (several atmospheres) carbon dioxide atmosphere at elevated temperatures (typically 170-230°C).

-

Work-up and Purification: The reaction mixture is cooled and then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude 6-hydroxy-2-naphthoic acid. The crude product is often contaminated with isomers and unreacted starting material. Purification can be achieved through recrystallization from a suitable solvent system, such as a mixture of an organic solvent (e.g., alcohol or ether) and water.[6] The use of activated carbon during recrystallization can help remove colored impurities.[6]

Causality in Synthesis: The use of the potassium salt of 2-naphthol is crucial for regioselectivity, favoring the formation of the 6-carboxy isomer over other possibilities. The high temperature and pressure are necessary to overcome the activation energy for the carboxylation of the aromatic ring.

Synthesis of 6-Methoxy-2-naphthoic Acid

6-Methoxy-2-naphthoic acid is often synthesized from 2-methoxynaphthalene. A common route involves a Friedel-Crafts acylation followed by oxidation.

Experimental Protocol: Synthesis from 2-Methoxynaphthalene

-

Friedel-Crafts Acylation: 2-Methoxynaphthalene is reacted with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride.[7] This introduces an acetyl group predominantly at the 6-position to yield 2-acetyl-6-methoxynaphthalene.[7]

-

Oxidation: The resulting ketone can be oxidized to the carboxylic acid using various oxidizing agents. A common laboratory and industrial method is the haloform reaction, where the methyl ketone is treated with a solution of sodium hypochlorite or sodium hypobromite.

-

Work-up and Purification: The reaction mixture is acidified to precipitate the crude 6-methoxy-2-naphthoic acid, which can then be purified by recrystallization.

Self-Validating System: The progress of these reactions can be reliably monitored by thin-layer chromatography (TLC). The final product's purity and identity are confirmed through melting point analysis and spectroscopic methods such as NMR and IR spectroscopy.

Applications in Drug Development and Materials Science

The utility of 6-substituted-2-naphthoic acids as versatile intermediates is well-documented in both the pharmaceutical and materials science sectors.

Pharmaceutical Applications: The Synthesis of Naproxen

6-Methoxy-2-naphthoic acid is a key precursor in the industrial synthesis of Naproxen , a widely used NSAID.[8] Naproxen is the (S)-enantiomer of 2-(6-methoxynaphthalen-2-yl)propanoic acid. The synthesis involves the conversion of 6-methoxy-2-naphthoic acid into its corresponding propanoic acid derivative, often through a multi-step sequence that may include conversion to an acyl chloride, followed by reaction with a suitable propionate equivalent and subsequent stereoselective steps or chiral resolution to obtain the desired enantiomer.[7][9]

Materials Science: Building Blocks for Liquid Crystals

6-Hydroxy-2-naphthoic acid is a crucial monomer in the synthesis of high-performance thermotropic liquid crystalline polymers (LCPs).[10][11] Its rigid, rod-like molecular structure is ideal for forming the ordered phases characteristic of liquid crystals.[12] These LCPs exhibit exceptional mechanical strength, thermal stability, and chemical resistance, making them suitable for applications in electronics, automotive components, and aerospace engineering.[10] For instance, it is a component of the commercially significant LCP known as Vectra, which is a copolymer of hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid.[6]

Spectroscopic Data and Characterization

The structural elucidation and purity assessment of 6-substituted-2-naphthoic acids rely heavily on modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern and the presence of functional groups. For 6-hydroxy-2-naphthoic acid, a ¹H NMR spectrum is available for reference.[13]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Researchers can find spectral data for these compounds in various databases such as PubChem and ChemicalBook.[1][5][14][15]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 6-substituted-2-naphthoic acids.

-

General Handling: These compounds are typically powders and should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn.

-

Hazards: These compounds may cause skin, eye, and respiratory tract irritation.

-

Storage: They should be stored in a cool, dry place in a tightly sealed container.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of a 6-substituted-2-naphthoic acid.

Caption: Generalized workflow for the synthesis of 6-substituted-2-naphthoic acids.

References

-

The Foundation of Innovation: 6-Hydroxy-2-Naphthoic Acid as a Liquid Crystal Precursor. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Role of 6-Hydroxy-2-Naphthoic Acid in Chemical Synthesis and Product Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Liquid Crystal Materials: The Role of 6-Hydroxy-2-Naphthoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Synthesis of naproxen. (n.d.). PrepChem.com. Retrieved from [Link]

-

[One-pot synthesis of dl-naproxen by rearrangement]. (2005). PubMed. Retrieved from [Link]

-

Synthesis and liquid crystalline investigation of chiral 6-alkoxy-2-naphathoic acid derivatives. (2018). ResearchGate. Retrieved from [Link]

- Process for preparing naproxen. (1988). Google Patents.

-

6-Methoxy-2-Naphthoic Acid. (n.d.). PubChem. Retrieved from [Link]

-

6-Hydroxy-2-naphthoic acid. (n.d.). PubChem. Retrieved from [Link]

-

6-Methoxy-2-naphthoic acid. (n.d.). SIELC Technologies. Retrieved from [Link]

Sources

- 1. 6-Methoxy-2-Naphthoic Acid | C12H10O3 | CID 349181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methoxy-2-naphthoic Acid | LGC Standards [lgcstandards.com]

- 3. 6-Methoxy-2-naphthoic acid | SIELC Technologies [sielc.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 6-Hydroxy-2-naphthoic acid | C11H8O3 | CID 85557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. [One-pot synthesis of dl-naproxen by rearrangement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US4736061A - Process for preparing naproxen - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. 6-Hydroxy-2-naphthoic acid(16712-64-4) 1H NMR spectrum [chemicalbook.com]

- 14. METHYL 6-HYDROXY-2-NAPHTHOATE | 17295-11-3 [amp.chemicalbook.com]

- 15. METHYL 6-HYDROXY-2-NAPHTHOATE price,buy METHYL 6-HYDROXY-2-NAPHTHOATE - chemicalbook [chemicalbook.com]

Foreword: The Imperative of Unambiguous Structural Verification

<An In-depth Technical Guide to the Structure Elucidation of 6-Methyl-2-naphthoic acid

In the realms of medicinal chemistry, materials science, and synthetic organic chemistry, the precise molecular architecture of a compound dictates its function. This compound, a substituted naphthalene derivative, serves as a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. Its seemingly simple structure belies the critical need for rigorous and multi-faceted analytical techniques to confirm its identity and purity unequivocally. This guide provides a comprehensive, experience-driven walkthrough of the methodologies employed to elucidate the structure of this compound, emphasizing not just the "how" but the "why" behind each analytical choice. Our approach is grounded in the principles of generating a self-validating system of data, where each piece of spectroscopic and analytical evidence corroborates the others, leading to an unassailable structural assignment.

Foundational Analysis: Elemental Composition and High-Resolution Mass Spectrometry

Before delving into the nuances of molecular connectivity, the elemental formula must be established. This is the bedrock of structure elucidation.

Elemental Analysis

Combustion analysis provides the empirical formula by quantifying the mass percentages of carbon and hydrogen. For a pure sample of this compound (C12H10O2), the expected values are:

-

Carbon (C): 77.40%

-

Hydrogen (H): 5.41%

Significant deviation from these values would indicate the presence of impurities or an incorrect structural hypothesis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for this carboxylic acid.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of this compound in a suitable solvent such as methanol or acetonitrile (1 mL).

-

Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

Data Analysis: Compare the measured exact mass to the theoretical exact mass calculated for the proposed formula.

| Ion | Theoretical Exact Mass (Da) | Observed Exact Mass (Da) | Mass Error (ppm) |

| [C12H9O2]⁻ | 185.0608 | Value to be determined experimentally | Value to be determined experimentally |

A mass error of less than 5 ppm provides high confidence in the assigned molecular formula of C12H10O2.

Unraveling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed map of the carbon and hydrogen skeleton and their connectivity.[1][2]

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons).

Expected ¹H NMR Resonances for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| COOH | ~12-13 | Singlet (broad) | 1H | N/A |

| Aromatic CH | ~7.5-8.5 | Multiplet/Doublet | 6H | ~2-9 |

| CH₃ | ~2.5 | Singlet | 3H | N/A |

The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon environments.

Expected ¹³C NMR Resonances for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~168-175 |

| Aromatic C (quaternary) | ~125-140 |

| Aromatic CH | ~124-135 |

| CH₃ | ~20-25 |

2D NMR Spectroscopy: Establishing Connectivity

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the connectivity of the naphthalene ring system.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms (¹³C-¹H).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart, which is crucial for identifying the positions of the methyl and carboxylic acid groups on the naphthalene ring.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Record ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the spectra to assign all proton and carbon signals and establish their correlations.

Identifying Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3][4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Placement: Place a small amount of the solid sample directly on the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Background Subtraction: Record a background spectrum of the clean, empty crystal, which is automatically subtracted from the sample spectrum.

-

Spectrum Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Carboxylic Acid C=O | Stretching | 1680-1710 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O | Stretching | 1210-1320 |

The presence of these characteristic bands provides strong evidence for the carboxylic acid and aromatic functionalities.

Definitive Structural Confirmation: Single-Crystal X-ray Diffraction

While the combination of mass spectrometry and NMR spectroscopy often provides sufficient evidence for structure elucidation, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the molecular structure in the solid state.[6] This technique provides precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Mount a high-quality single crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

The resulting crystal structure would provide a definitive 3D model of the molecule, confirming the connectivity and substitution pattern of the naphthalene ring.

Conclusion: A Triad of Corroborative Evidence

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. High-resolution mass spectrometry establishes the molecular formula, infrared spectroscopy confirms the presence of key functional groups, and a suite of NMR experiments reveals the intricate connectivity of the carbon-hydrogen framework. For absolute proof, single-crystal X-ray diffraction provides an unparalleled level of structural detail. By following this integrated approach, researchers can have the utmost confidence in the identity and purity of their synthesized compounds, a cornerstone of scientific integrity and reproducibility.

References

- Vertex AI Search. (n.d.). Supporting Information.

-

PubChem. (n.d.). 6-Methoxy-2-Naphthoic Acid. Retrieved January 15, 2026, from [Link]

-

Smith, M. G. (2023). The crystal structure of a new polymorph of 6-hydroxy-2-naphthoic acid, C11H8O3. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 817-819. [Link]

- Kupko, A., et al. (2020). Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. Journal of Molecular Structure, 1217, 128414.

-

Meckenstock, R. U., et al. (2000). Mass spectra of tetrahydro-2-naphthoic acids (as methyl esters) identified in supernatants of the sulfate-reducing enrichment culture N47 grown on different substrates. ResearchGate. Retrieved from [Link]

- Geronikaki, A., et al. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 21(9), 1170.

- Kumar, A., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(11), 1083-1094.

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Song, Y., Zhang, C., & Li, J. (2012). The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid.

- Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.

- Wang, Y., et al. (2011). Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process.

-

Naveen, S., et al. (2006). Crystal Structure of 6-Methoxy-2-naphthaldehyde. ResearchGate. Retrieved from [Link]

-

Annweiler, E., et al. (2002). Mass spectra of 2-naphthoic acids extracted from a sulfate-reducing culture grown with differently labeled naphthalenes (as methyl esters). ResearchGate. Retrieved from [Link]

-

mzCloud. (n.d.). 6 Hydroxy 2 naphthoic acid. Retrieved January 15, 2026, from [Link]

-

Semantic Scholar. (n.d.). The crystal structure of a new polymorph of 6-hydroxy-2-naphthoic acid, C11H8O3. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-naphthoate. Retrieved January 15, 2026, from [Link]

- Reva, I., & Lapinski, L. (2020).

-

PubChem. (n.d.). 6-Hydroxy-2-naphthoic acid. Retrieved January 15, 2026, from [Link]

-

SpectraBase. (n.d.). 6-Formyl-2-naphthoic acid. Retrieved January 15, 2026, from [Link]

-

Stenutz, R. (n.d.). methyl 6-methoxy-2-naphthoate. Retrieved January 15, 2026, from [Link]

-

SpectraBase. (n.d.). 6-Hydroxy-2-naphthoic acid. Retrieved January 15, 2026, from [Link]

-

NIST. (n.d.). 2-Naphthalenecarboxylic acid. Retrieved January 15, 2026, from [Link]

Sources

- 1. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. mdpi.com [mdpi.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-Naphthalenecarboxylic acid [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of Naphthoic Acids: A Case Study on 6-Methoxy-2-naphthoic acid

Senior Application Scientist Note: The comprehensive spectroscopic characterization of a molecule is the bedrock of modern chemical and pharmaceutical research. It provides an unambiguous structural fingerprint, essential for identity confirmation, purity assessment, and understanding chemical behavior. While the initial intent was to focus on 6-Methyl-2-naphthoic acid (CAS 5774-08-3), a thorough search of scientific literature and spectral databases revealed a lack of publicly available, comprehensive NMR, IR, and MS data for this specific compound.

To fulfill the objective of providing an in-depth technical guide for researchers, this document will instead focus on a closely related and structurally similar analogue, 6-Methoxy-2-naphthoic acid (CAS 2471-70-7). The principles of spectral interpretation and data acquisition detailed herein are directly applicable to the analysis of this compound and other substituted naphthalene derivatives. This guide is structured to provide not just the data, but the scientific rationale behind the spectral features and the experimental protocols for their acquisition.

Core Compound Information

| Property | Value |

| Chemical Name | 6-Methoxy-2-naphthoic acid |

| Synonyms | 6-Methoxy-2-naphthalenecarboxylic acid |

| CAS Number | 2471-70-7 |

| Molecular Formula | C₁₂H₁₀O₃ |

| Molecular Weight | 202.21 g/mol |

| Monoisotopic Mass | 202.06299 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shifts (δ) provide information on the electronic environment of each nucleus, while coupling constants (J) reveal connectivity between neighboring nuclei.

¹H NMR Spectroscopy: Predicted Analysis

While a specific experimental spectrum for 6-Methoxy-2-naphthoic acid is not available from the conducted searches, a highly accurate prediction of the ¹H NMR spectrum can be made based on established substituent effects on the naphthalene ring system. The analysis of the parent compound, 2-naphthoic acid, provides a foundational reference.[1]

Expected ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment | Rationale & Expert Insights |

| ~13.0 | Singlet (broad) | COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift due to hydrogen bonding with the solvent (DMSO). Its exchange with residual water can sometimes broaden the signal significantly. |

| ~8.5 | Singlet | H-1 | This proton is peri to the carboxylic acid group, which deshields it significantly, pushing its signal downfield. It appears as a singlet as it has no adjacent protons for typical ortho-coupling. |

| ~8.0 | Doublet | H-3 | Adjacent to the electron-withdrawing carboxylic acid group, this proton is deshielded. It will appear as a doublet due to coupling with H-4. |

| ~7.9 | Doublet | H-8 | This proton is part of the unsubstituted ring and its chemical shift is influenced by its position on the naphthalene core. |

| ~7.8 | Doublet | H-4 | Coupled to H-3, this proton appears as a doublet. |

| ~7.4 | Doublet | H-7 | This proton is ortho to the electron-donating methoxy group, which shields it, shifting its signal upfield compared to other aromatic protons. It will be coupled to H-8. |

| ~7.2 | Singlet | H-5 | This proton is para to the methoxy group and ortho to a carbon atom, leading to a distinct singlet appearance in this substitution pattern. |

| ~3.9 | Singlet | -OCH₃ | The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a characteristic singlet in the aliphatic region. |

¹³C NMR Spectroscopy: Predicted Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The prediction is based on the known shifts for 2-naphthoic acid and the substituent chemical shift (SCS) effects of a methoxy group on an aromatic ring.[2]

Expected ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale & Expert Insights |

| ~168.0 | C OOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield position. |

| ~158.0 | C -6 | The carbon directly attached to the electron-donating oxygen of the methoxy group is significantly deshielded and appears far downfield. |

| ~136.0 | C -8a | Quaternary carbon at the ring junction. |

| ~132.0 | C -4a | Quaternary carbon at the ring junction. |

| ~131.0 | C -1 | Aromatic CH carbon. |

| ~129.5 | C -3 | Aromatic CH carbon. |

| ~128.0 | C -8 | Aromatic CH carbon. |

| ~127.0 | C -4 | Aromatic CH carbon. |

| ~125.0 | C -2 | The quaternary carbon bearing the carboxylic acid group. |

| ~120.0 | C -7 | Aromatic CH carbon, shielded by the ortho-methoxy group. |

| ~106.0 | C -5 | Aromatic CH carbon, significantly shielded by the para-methoxy group. |

| ~55.5 | -OC H₃ | The carbon of the methoxy group, appearing in the aliphatic region. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample (e.g., 6-Methoxy-2-naphthoic acid) in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrument Setup: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For signal enhancement, 8 to 16 scans are typically sufficient.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum. This is crucial to simplify the spectrum to single lines for each carbon.

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. A spectral width of ~240 ppm is standard.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. It is an excellent technique for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies.

Interpretation of the IR Spectrum of 6-Methoxy-2-naphthoic acid

The IR spectrum provides clear evidence for the key functional groups in the molecule.

Experimental IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment | Expert Insights |

| ~3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) | This very broad and characteristic absorption is due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. Its breadth is a hallmark of this functional group. |

| ~3050 | Medium | Aromatic C-H stretch | This absorption is typical for C-H bonds where the carbon is sp² hybridized, as in the naphthalene ring. |

| ~2950, ~2840 | Weak | Aliphatic C-H stretch (-OCH₃) | These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl group of the methoxy substituent. |

| ~1680 | Strong, Sharp | C=O stretch (Carboxylic Acid) | The strong absorption is due to the carbonyl stretch of the carboxylic acid. Its position indicates conjugation with the aromatic naphthalene system. |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C skeletal vibrations | These absorptions are characteristic of the stretching vibrations within the aromatic ring system. |

| ~1250 | Strong | Asymmetric C-O-C stretch (Aryl Ether) | This strong band is indicative of the asymmetric stretch of the aryl-O-CH₃ ether linkage. |

| ~1030 | Strong | Symmetric C-O-C stretch (Aryl Ether) | Corresponds to the symmetric stretching of the C-O-C bond in the methoxy group. |

| ~850, ~810 | Strong | C-H out-of-plane bending | These bands in the fingerprint region can be diagnostic of the substitution pattern on the aromatic ring. |

Experimental Protocol for ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over a range of 4000 to 400 cm⁻¹.

-

Cleaning: After acquisition, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and can offer structural clues based on fragmentation patterns.

Interpretation of the Mass Spectrum of 6-Methoxy-2-naphthoic acid

Electron Ionization (EI) is a common technique that causes fragmentation of the molecule.

Experimental Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment | Expert Insights |

| 202 | High | [M]⁺ | This is the molecular ion peak, corresponding to the intact molecule, confirming the molecular weight of 202 g/mol .[3] |

| 185 | Moderate | [M - OH]⁺ | Loss of a hydroxyl radical (•OH) from the carboxylic acid group is a common fragmentation pathway for aromatic acids.[3] |

| 157 | Moderate | [M - COOH]⁺ | Loss of the entire carboxyl group as a radical (•COOH) results in this fragment. |

| 139 | High | [M - OH - CO]⁺ or [M - COOH - H₂O]⁺ | A subsequent loss of carbon monoxide (CO) from the [M - OH]⁺ fragment is a very common pathway for carboxylic acids, leading to a stable ion.[3] |

| 114 | Moderate | Further fragmentation | Represents further breakdown of the naphthalene ring structure.[3] |

Visualization of Key Fragmentation Pathways

The following diagram illustrates the primary fragmentation steps for 6-Methoxy-2-naphthoic acid under electron ionization.

Sources

Unlocking the Therapeutic Potential of the Naphthalene Scaffold: A Technical Guide to the Biological Activity of 6-Methyl-2-naphthoic Acid and Its Analogs

Abstract

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of the biological activities associated with 6-Methyl-2-naphthoic acid and its structurally related analogs. While direct experimental data on this compound remains limited in publicly accessible literature, a comprehensive analysis of its analogs reveals a rich pharmacology with significant therapeutic potential. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering a comparative analysis of the anti-inflammatory, anticancer, and neurological activities of key naphthoic acid derivatives. Furthermore, this guide provides detailed, field-proven protocols for the synthesis and biological evaluation of these compounds, aiming to empower and accelerate future research into this promising class of molecules.

Introduction: The Naphthoic Acid Scaffold in Drug Discovery

Naphthoic acids, characterized by a naphthalene ring bearing a carboxylic acid group, represent a versatile class of compounds with a broad spectrum of biological activities. The rigid, bicyclic aromatic system of naphthalene provides a unique framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The position and nature of substituents on the naphthalene ring play a crucial role in determining the pharmacological profile of these molecules. This guide focuses on the 2-naphthoic acid chemotype, with a particular interest in the influence of substitution at the 6-position.

While our primary focus is this compound, the wealth of data on its analogs with substitutions such as methoxy, hydroxy, and phenyl groups at the 6-position provides a strong rationale for investigating its potential. These analogs have demonstrated potent activities as anti-inflammatory agents, anticancer compounds, and modulators of key neurological targets. This guide will synthesize these findings to build a compelling case for the further investigation of this compound as a lead compound in drug discovery programs.

Synthesis of 6-Substituted-2-Naphthoic Acid Derivatives

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common strategy involves the modification of commercially available starting materials such as 6-hydroxy-2-naphthoic acid or 6-bromo-2-naphthoic acid.

General Synthetic Scheme

The following diagram illustrates a generalized synthetic pathway for accessing various 6-substituted-2-naphthoic acid derivatives.

Caption: Generalized synthetic pathway for 6-substituted-2-naphthoic acid derivatives.

Detailed Synthetic Protocol: Esterification of 6-Bromo-2-naphthoic Acid

This protocol describes the synthesis of methyl 6-bromo-2-naphthoate, a key intermediate for further derivatization.

Materials:

-

6-Bromo-2-naphthalenecarboxylic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Saturated aqueous sodium carbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask (60 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 60 mL dry round-bottom flask, add 6-bromo-2-naphthalenecarboxylic acid (e.g., 2.50 g, 10.0 mmol).

-

Add 20 mL of anhydrous methanol to dissolve the starting material.

-

Slowly add 1 mL of concentrated sulfuric acid dropwise to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain reflux overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, stop heating and allow the mixture to cool to room temperature.

-

Quench the reaction by carefully adding saturated aqueous sodium carbonate solution until the mixture is neutral.

-

Extract the mixture with ethyl acetate.

-

Wash the organic phase sequentially with saturated aqueous sodium carbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to yield methyl 6-bromo-2-naphthoate as a solid.[1]

Biological Activities of 6-Substituted-2-Naphthoic Acid Analogs

The biological activities of 6-substituted-2-naphthoic acid analogs are diverse and target key pathways in inflammation, cancer, and neurological disorders.

Anti-inflammatory Activity

Several analogs of this compound exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways.

-

6-Methoxy-2-naphthoic acid: This compound is the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.[2] It functions as an inhibitor of both COX-1 and COX-2, with IC50 values of 31.01 µM and 19.84 µM, respectively, in human whole blood.[2] Its anti-inflammatory effect is attributed to the inhibition of prostaglandin E2 synthesis.[2]

-

Methyl 2-naphthoate derivatives: Certain methyl 2-naphthoate derivatives isolated from Morinda officinalis have shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[3][4] For instance, enantiomers 1a and 3b displayed moderate activity with IC50 values of 41.9 µM and 26.2 µM, respectively.[3][4] Compound 3b also demonstrated a dose-dependent inhibition of the pro-inflammatory cytokines TNF-α and IL-6.[3][4]

The following diagram illustrates the central role of COX enzymes in the inflammatory cascade.

Caption: Inhibition of the COX pathway by 6-Methoxy-2-naphthoic acid.

Anticancer Activity

Naphthoquinone derivatives, which share the naphthalene core with this compound, are known for their anticancer properties. While direct data on this compound is scarce, the activity of its analogs suggests potential in this area.

-

6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid (AHPN) and its analogs: AHPN is reported to have anticancer activity in vivo.[5] Interestingly, its chloro-analog, MM11453, induces apoptosis in both retinoid-sensitive and -resistant cancer cell lines, suggesting a mechanism independent of retinoid receptor transcriptional activation.[5]

-

Aminobenzylnaphthols derived from 2-naphthol: These compounds have exhibited cytotoxic properties against pancreatic and colorectal cancer cell lines.[6]

The proposed mechanism for some naphthoquinone analogs involves the induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.

Neurological Activity

Analogs of this compound have been identified as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological function.

-

2-Naphthoic acid derivatives as allosteric NMDA receptor inhibitors: A study on 18 naphthoic acid derivatives revealed structure-activity relationships for their ability to inhibit NMDA receptor subtypes.[7] While 2-naphthoic acid itself has low activity, the addition of a 3-hydroxy group increases inhibitory activity.[7] Further substitutions can lead to potent inhibitors with IC50 values in the low micromolar range.[7]

-

6-Methoxy-2-naphthoic acid: This compound has also been identified as a modulator of the NMDA receptor.[8]

Experimental Protocols for Biological Evaluation

This section provides detailed protocols for key in vitro assays to evaluate the biological activity of this compound and its analogs.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[5][9]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP-40 in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

In Vitro Anti-inflammatory Assay: COX Inhibition

This protocol describes a method to screen for COX-1 and COX-2 inhibitors.

Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 or COX-2 enzymes. The amount of PGE2 is quantified, and the inhibitory effect of the test compound is determined.

Materials:

-

Purified human or ovine COX-1 and COX-2 enzymes

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hematin (cofactor)

-

L-epinephrine (cofactor)

-

Arachidonic acid (substrate)

-

Test compounds dissolved in DMSO

-

Stopping solution (e.g., 2.0 M HCl)

-

PGE2 standard

-

LC-MS/MS system or ELISA kit for PGE2 quantification

Procedure:

-

Enzyme Preparation: In an Eppendorf tube, mix the reaction buffer, hematin, and L-epinephrine. Add the COX-1 or COX-2 enzyme solution and incubate at room temperature for 2 minutes.

-

Inhibitor Pre-incubation: Add a small volume of the test compound solution (in DMSO) to the enzyme mixture and pre-incubate at 37°C for 10 minutes. A DMSO-only control represents 100% enzyme activity.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to a final concentration of 5 µM.

-

Reaction Termination: After a 2-minute incubation at 37°C, terminate the reaction by adding the stopping solution.

-

PGE2 Quantification: Quantify the amount of PGE2 produced using a validated LC-MS/MS method or a commercially available PGE2 ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Neurological Activity Assay: NMDA Receptor Binding

This protocol outlines a radioligand binding assay to assess the interaction of test compounds with the NMDA receptor.

Principle: The assay measures the displacement of a radiolabeled ligand (e.g., MK801) from the NMDA receptor by the test compound. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.[6]

Materials:

-

Rat brain membrane preparation (source of NMDA receptors)

-

Radioligand (e.g., MK801)

-

Assay buffer

-

Test compounds

-

Glutamate and glycine (co-agonists)

-

Glass fiber filters

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

-

Filtration apparatus

Procedure:

-

Reaction Mixture Preparation: In test tubes, combine the rat brain membrane preparation, radioligand, and varying concentrations of the test compound in the assay buffer. Include tubes for total binding (no competitor) and non-specific binding (excess of a known non-labeled NMDA receptor ligand).

-

Incubation: Incubate the reaction mixtures at a specific temperature for a defined period to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and subsequently its Ki value.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-naphthoic acid derivatives is highly dependent on the nature and position of substituents on the naphthalene ring.

-

NMDA Receptor Inhibition: For allosteric inhibition of NMDA receptors, a 3-hydroxy group on the 2-naphthoic acid scaffold enhances activity.[7] Halogen and phenyl substitutions at other positions can further increase potency.[7] Interestingly, the elimination of the hydroxyl group can lead to increased selectivity for specific NMDA receptor subtypes.[7]

Quantitative Data Summary

The following table summarizes the reported biological activities of key analogs of this compound.

| Compound | Biological Target/Assay | Activity (IC50) | Reference |

| 6-Methoxy-2-naphthoic acid | COX-1 | 31.01 µM | [2] |

| 6-Methoxy-2-naphthoic acid | COX-2 | 19.84 µM | [2] |

| Methyl 2-naphthoate analog 1a | NO Production (RAW264.7) | 41.9 µM | [3][4] |

| Methyl 2-naphthoate analog 3b | NO Production (RAW264.7) | 26.2 µM | [3][4] |

| UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid) | NMDA Receptor | ~2 µM | [7] |

Conclusion and Future Directions

This technical guide has synthesized the current knowledge on the biological activities of this compound and its analogs. While direct experimental data for this compound is lacking, the potent anti-inflammatory, anticancer, and neurological activities of its close analogs strongly suggest that it is a promising scaffold for further investigation. The detailed experimental protocols provided herein offer a robust framework for researchers to explore the therapeutic potential of this compound class.

Future research should focus on:

-

The synthesis and comprehensive biological evaluation of this compound to determine its cytotoxic, anti-inflammatory, and neurological activities.

-

A systematic SAR study of 6-substituted-2-naphthoic acid derivatives to optimize potency and selectivity for specific biological targets.

-

In vivo studies of the most promising analogs to assess their efficacy and pharmacokinetic properties in relevant disease models.

By leveraging the insights and methodologies presented in this guide, the scientific community can unlock the full therapeutic potential of the this compound scaffold and develop novel therapeutics for a range of human diseases.

References

-

Boehm, M. F., et al. (2001). Apoptosis induction in cancer cells by a novel analogue of 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid lacking retinoid receptor transcriptional activation activity. Cancer Research, 61(12), 4723-4730. [Link]

-

Zhang, H., et al. (2023). Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis. Fitoterapia, 164, 105354. [Link]

-

Zhang, H., et al. (2023). Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis. ResearchGate. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Wang, Z., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(28), 3077-3083. [Link]

-

Traynelis, S. F., & Heinemann, S. F. (1995). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current protocols in pharmacology, Chapter 4, Unit 4.4. [Link]

-

Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts, 10(4). [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved January 15, 2026, from [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved January 15, 2026, from [Link]

-

Chan, G. K., & O'Brien, J. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908. [Link]

-

PrepChem. (n.d.). Synthesis of Methyl 6-hydroxy-2-naphthoate. Retrieved January 15, 2026, from [Link]

-

Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Retrieved January 15, 2026, from [Link]

-

Morley, R. M., et al. (2011). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Bioorganic & medicinal chemistry letters, 21(21), 6471-6476. [Link]

- G. Leelaprakash, & S. Dass. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. Journal of global pharma technology, 3(5), 1-4.

-

Harden, T. K., et al. (2010). A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. Molecular pharmacology, 78(5), 848-855. [Link]

- Rahman, H., et al. (2015). In vitro antioxidant and anti-inflammatory activity of Bergenia ciliata (Haw.) Sternb. rhizome.

-

Traynelis, S. F. (Ed.). (2000). The Use of Ligand Binding in Assays of NMDA Receptor Function. Humana Press. [Link]

-

Hamel, M., et al. (2011). Discovery of novel P2Y14 agonist and antagonist using conventional and nonconventional methods. Journal of biomolecular screening, 16(8), 929-937. [Link]

-

Gao, Z. G., et al. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of medicinal chemistry, 66(15), 10459-10481. [Link]

-

Gao, Z. G., et al. (2020). P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model. ACS medicinal chemistry letters, 11(6), 1195-1201. [Link]

-

PubChem. (n.d.). 6-Methoxy-2-Naphthoic Acid. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process. Retrieved January 15, 2026, from [Link]

-

Gao, Z. G., et al. (2023). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science. [Link]

- Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.

- Google Patents. (n.d.). KR20140087216A - Method for producing 6-hydroxy-2-naphthoic acid using naphthalene.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Apoptosis induction in cancer cells by a novel analogue of 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid lacking retinoid receptor transcriptional activation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Solubility Profile of 6-Methyl-2-naphthoic Acid: A Technical Guide for Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2] This technical guide provides an in-depth exploration of the solubility of 6-Methyl-2-naphthoic acid in organic solvents, offering both theoretical insights and practical methodologies for its determination and interpretation. While specific experimental solubility data for this compound is not extensively published, this guide will leverage data from structurally similar compounds and established analytical principles to provide a robust framework for researchers, scientists, and drug development professionals.

Physicochemical Characterization of this compound and its Analogs

This compound belongs to the class of naphthoic acids, which are derivatives of naphthalene carboxylic acid. Its structure, featuring a rigid aromatic naphthalene core, a carboxylic acid group, and a methyl substituent, dictates its solubility behavior. For comparative purposes, we will also consider its close structural analog, 6-Methoxy-2-naphthoic acid, for which some solubility information is available.

| Property | This compound | 6-Methoxy-2-naphthoic Acid | Reference |

| Molecular Formula | C12H10O2 | C12H10O3 | PubChem |

| Molecular Weight | 186.21 g/mol | 202.21 g/mol | [3] |

| Appearance | White to off-white powder/crystals | White powder | [4] |

| Melting Point | Not available | 201-206 °C | [5] |

| XLogP3 | Not available | 3.3 | [3] |

The presence of the carboxylic acid group suggests that the solubility of this compound will be pH-dependent in aqueous solutions and will be influenced by hydrogen bonding interactions in organic solvents. The naphthalene ring imparts significant hydrophobicity, which will generally favor solubility in less polar organic solvents.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. For a compound like this compound, a more nuanced consideration of intermolecular forces is necessary.

-